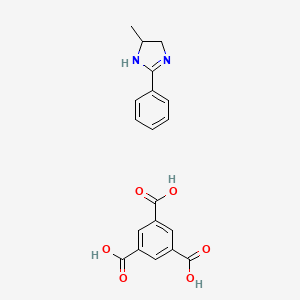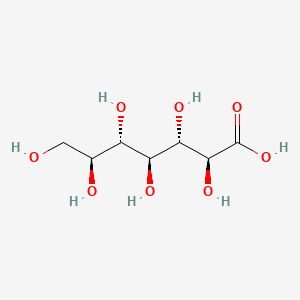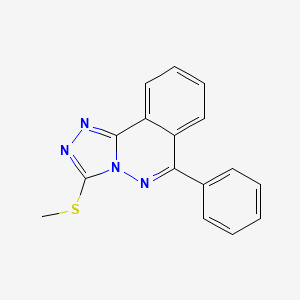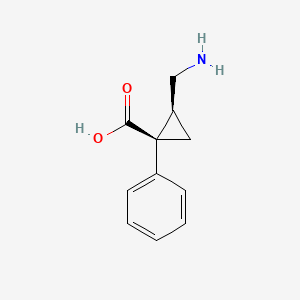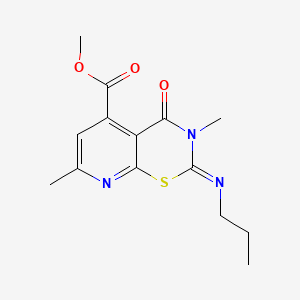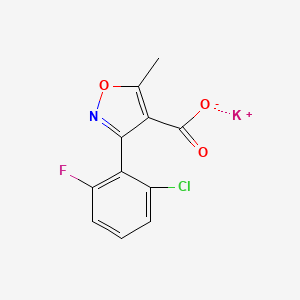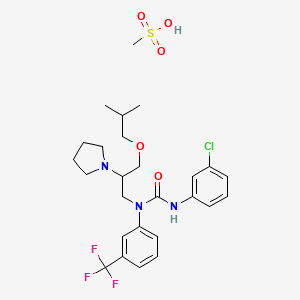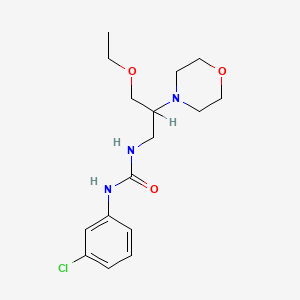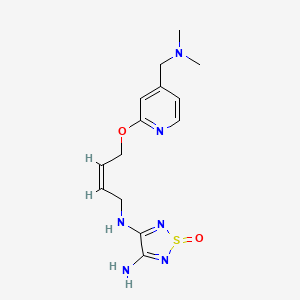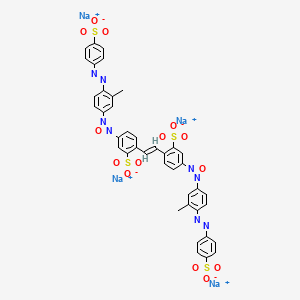
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a cyclopropyl group, an isopropyl group, and a bicyclic oxa-azabicyclo moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of Substituents: The cyclopropyl, isopropyl, and oxa-azabicyclo groups are introduced through various substitution reactions. These reactions may involve the use of reagents like alkyl halides, cyclopropylamines, and bicyclic intermediates.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazin-2-amine: A simpler triazine derivative without the complex substituents.
Cyclopropylamine: Contains the cyclopropyl group but lacks the triazine ring.
Isopropylamine: Contains the isopropyl group but lacks the triazine ring and other substituents.
Uniqueness
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride is unique due to its combination of a triazine ring with cyclopropyl, isopropyl, and oxa-azabicyclo groups. This unique structure may confer specific chemical and biological properties that are not present in simpler compounds.
Eigenschaften
CAS-Nummer |
148296-21-3 |
|---|---|
Molekularformel |
C15H24ClN5O |
Molekulargewicht |
325.84 g/mol |
IUPAC-Name |
N-cyclopropyl-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-6-propan-2-yl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H23N5O.ClH/c1-9(2)13-17-14(16-10-3-4-10)19-15(18-13)20-7-11-5-6-12(8-20)21-11;/h9-12H,3-8H2,1-2H3,(H,16,17,18,19);1H |
InChI-Schlüssel |
SNROMBQWSIOKRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NC(=N1)N2CC3CCC(C2)O3)NC4CC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


